

Application Notes and Protocols for Labeling Peptides with 2-Bromoethylamine

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Compound of Interest

Compound Name: (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

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Introduction

Site-specific modification of peptides is a powerful tool in chemical biology and drug development. The introduction of specific labels or functional groups allows for the study of peptide structure, function, and localization. One common strategy for peptide modification is the alkylation of cysteine residues due to the high nucleophilicity of the thiol side chain. This application note provides a detailed protocol for the on-resin labeling of cysteine-containing peptides with 2-bromoethylamine to yield peptides containing an S-(2-aminoethyl)cysteine residue, also known as thialysine.[1][2] This modification introduces a primary amine functionality at the cysteine side chain, which can be used for subsequent conjugation or to mimic a lysine residue.

The protocol described herein utilizes a solid-phase approach where the peptide is assembled on a resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The on-resin alkylation strategy offers significant advantages, including the ease of purification by simply washing the resin to remove excess reagents.[3] The final labeled peptide is then cleaved from the resin, deprotected, and purified by high-performance liquid chromatography (HPLC).

Materials and Methods

Materials

- Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
- Rink Amide resin or other suitable solid support
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 2-Bromoethylamine hydrobromide
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Diethyl ether (cold)

Instrumentation

- Automated or manual peptide synthesizer
- Reaction vessel for manual synthesis
- Shaker or vortexer
- Filtration apparatus
- High-performance liquid chromatography (HPLC) system (preparative and analytical)

- Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
- Lyophilizer

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing Peptide

This protocol outlines the synthesis of a model cysteine-containing peptide on a Rink Amide resin using Fmoc chemistry.

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to remove the Fmoc protecting group from the resin's linker.
- Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
- Amino Acid Coupling:
 - Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
 - Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
 - Wash the resin with DMF (3 times) and DCM (3 times).
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-Cys(Trt)-OH for the introduction of the cysteine residue. Keep the N-terminal Fmoc group on the final peptide.

Protocol 2: On-Resin S-Alkylation of Cysteine Residue

This protocol describes the on-resin alkylation of the cysteine thiol group with 2-bromoethylamine hydrobromide. The trityl (Trt) protecting group on the cysteine side chain is first removed selectively.

- Selective Deprotection of Cys(Trt):
 - Wash the peptide-resin with DCM.
 - Treat the resin with a solution of TFA/TIS/DCM (1:5:94, v/v/v) for 30 minutes at room temperature. Repeat this step 2-3 times until the yellow color of the trityl cation is no longer observed in the filtrate.
 - Wash the resin thoroughly with DCM (5 times) and DMF (5 times).
- S-Alkylation Reaction:
 - Swell the resin in DMF.
 - Prepare a solution of 2-bromoethylamine hydrobromide (10 equivalents) and DIPEA (20 equivalents) in DMF.
 - Add the alkylation mixture to the resin and shake for 12-24 hours at room temperature.
 - Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
- Washing: Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all excess reagents and byproducts.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the final cleavage of the labeled peptide from the resin and the removal of all protecting groups.

- Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF and DCM.
- Cleavage and Deprotection:

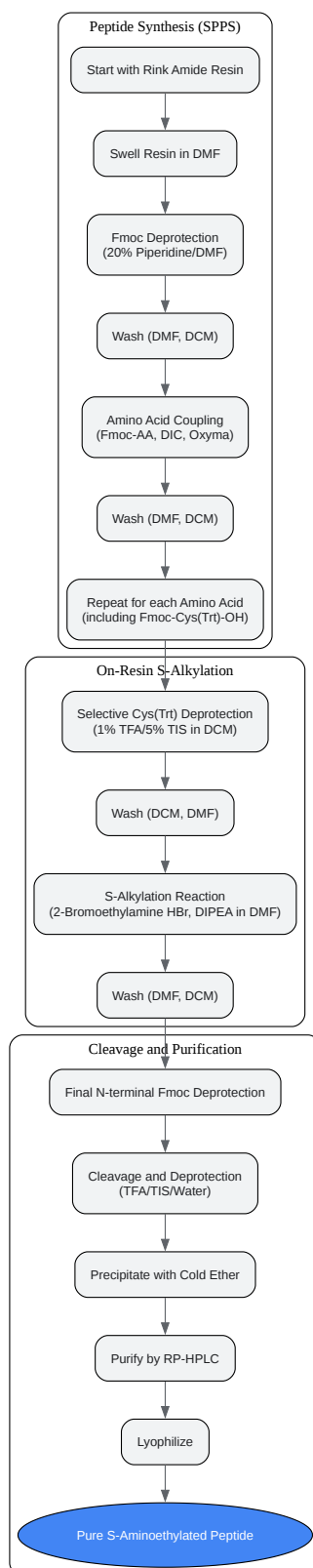
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Shake the mixture at room temperature for 2-3 hours.^[4]
- Filter the resin and collect the filtrate.
- Peptide Precipitation:
 - Concentrate the TFA filtrate under a stream of nitrogen.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether two more times.
- Purification:
 - Dissolve the crude peptide in a minimal amount of water/acetonitrile.
 - Purify the peptide by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.^{[5][6]}
 - Collect fractions and analyze by analytical HPLC and mass spectrometry to confirm the identity and purity of the S-aminoethylated peptide.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Quantitative Data Summary

The following table provides representative quantitative parameters for the on-resin S-alkylation of a model cysteine-containing peptide. Note that these values may require optimization depending on the specific peptide sequence and resin.

Parameter	Value	Notes
Peptide Synthesis Scale	0.1 mmol	Based on the loading capacity of the resin.
Amino Acid Equivalents	3 eq	Equivalents relative to the resin loading for each coupling step.
Coupling Reagent (DIC)	3 eq	Equivalents relative to the resin loading.
Activator (OxymaPure®)	3 eq	Equivalents relative to the resin loading.
Cys(Trt) Deprotection	1% TFA, 5% TIS in DCM	Repeated treatments for 30 min each until completion.
2-Bromoethylamine HBr	10 eq	A significant excess is used to drive the on-resin alkylation to completion.
DIPEA	20 eq	A non-nucleophilic base to neutralize the hydrobromide salt and facilitate the reaction.
Alkylation Reaction Time	12 - 24 hours	Reaction progress should be monitored.
Cleavage Cocktail	TFA/TIS/Water (95:2.5:2.5)	A standard cleavage cocktail for Fmoc-SPPS.[4]
Cleavage Time	2 - 3 hours	Sufficient for cleavage from Rink Amide resin and removal of most common side-chain protecting groups.
Typical Peptide Yield	10 - 30% (after purification)	Highly dependent on the peptide sequence and efficiency of the alkylation step.

Experimental Workflow



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Caption: Experimental workflow for the on-resin S-alkylation of a cysteine-containing peptide.

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